molecular formula C15H20N2O4 B13287127 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1803561-20-7

5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13287127
CAS No.: 1803561-20-7
M. Wt: 292.33 g/mol
InChI Key: UDKUWOLAAGSLDS-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Protecting Group Strategy: The Boc group is commonly used in peptide synthesis to protect amino groups during coupling reactions.

Biology

    Enzyme Inhibitors: The compound can be modified to create enzyme inhibitors for studying biochemical pathways.

    Prodrugs: Potential use in the design of prodrugs where the Boc group is removed in vivo to release the active drug.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Diagnostic Agents: Modified derivatives can be used as diagnostic agents in imaging studies.

Industry

    Material Science: Used in the synthesis of polymers and materials with specific properties.

    Catalysis: Employed in the development of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group serves as a protecting group that can be removed under physiological conditions to release the active amine, which then exerts its biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The tetrahydroisoquinoline core provides unique structural features that differentiate it from other Boc-protected compounds.

    Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Properties

CAS No.

1803561-20-7

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-8-16-12(13(18)19)7-10(9)11/h4-6,12,16H,7-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

UDKUWOLAAGSLDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1CC(NC2)C(=O)O

Origin of Product

United States

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